

Technical Support Center: BI 689648 Efficacy and Species-Specific Considerations

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Compound of Interest		
Compound Name:	BI 689648	
Cat. No.:	B606092	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions regarding the species-specific efficacy of **BI 689648**, a highly selective aldosterone synthase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BI 689648?

A1: **BI 689648** is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2. This enzyme is responsible for the final step in the biosynthesis of aldosterone. By inhibiting CYP11B2, **BI 689648** directly reduces the production of aldosterone. It shows significantly less activity against cortisol synthase (CS), or CYP11B1, the enzyme responsible for cortisol production, making it highly selective.

Q2: In which species has the efficacy of **BI 689648** been demonstrated?

A2: The primary species in which the efficacy and selectivity of **BI 689648** have been thoroughly evaluated is the cynomolgus monkey (Macaca fascicularis)[1][2][3]. Due to significant differences in the aldosterone synthase enzyme, rodent models are not considered suitable for evaluating the efficacy of this compound[1][2].

Q3: Why are rodent models not recommended for studying **BI 689648** efficacy?

Troubleshooting & Optimization





A3: The low sequence identity (63%) of rodent aldosterone synthase (AS) compared to human AS makes rodent models poor predictors of efficacy and selectivity in humans[1][2]. In contrast, nonhuman primates, like the cynomolgus monkey, have a much higher degree of homology with human enzymes, providing a more relevant model for preclinical assessment[1].

Q4: What is the in vitro potency and selectivity of BI 689648 in cynomolgus monkeys?

A4: In vitro studies using cynomolgus monkey adrenal gland homogenates have shown that **BI 689648** has an IC50 of 2.1 nM for aldosterone synthase (CYP11B2) and 310 nM for cortisol synthase (CYP11B1), demonstrating a high selectivity of approximately 149-fold[3][4].

Q5: What is the in vivo efficacy of BI 689648 in cynomolgus monkeys?

A5: In an adrenocorticotropin (ACTH) challenge model in cynomolgus monkeys, **BI 689648** demonstrated potent and selective inhibition of aldosterone production. An oral dose of 5 mg/kg resulted in a peak plasma concentration of approximately 500 nM[1][2]. In this model, **BI 689648** was found to be over 20-fold more selective than other aldosterone synthase inhibitors like FAD286 and LCI699[1][2].

Troubleshooting Guide

Issue: Difficulty in observing the expected inhibitory effect of **BI 689648** on aldosterone production in our animal model.

- Possible Cause 1: Inappropriate animal model.
 - Troubleshooting: As stated in the FAQs, rodent models are not suitable for evaluating BI
 689648 due to significant enzymatic differences. Efficacy studies should be conducted in a species with high homology to human aldosterone synthase, such as the cynomologus monkey[1][2].
- Possible Cause 2: Suboptimal experimental conditions in an appropriate model.
 - Troubleshooting: Ensure that the experimental protocol is aligned with established methods. For in vivo studies in cynomolgus monkeys, an ACTH challenge model is recommended to stimulate steroid production and observe the inhibitory effects of BI 689648[3][4]. Refer to the detailed experimental protocols below.



Issue: Observing significant inhibition of cortisol levels in addition to aldosterone.

- Possible Cause 1: Extremely high dosage of BI 689648.
 - Troubleshooting: While BI 689648 is highly selective, at very high concentrations, it may
 begin to inhibit cortisol synthase (CYP11B1). Review the dose-response relationship for
 your specific experimental setup. In cynomolgus monkeys, a 5 mg/kg oral dose has been
 shown to be effective and selective[1][2].
- Possible Cause 2: Issues with the specificity of the assay.
 - Troubleshooting: Verify the specificity and cross-reactivity of the immunoassays or other analytical methods used to measure aldosterone and cortisol to ensure accurate quantification.

Data Presentation

Table 1: In Vitro Efficacy and Selectivity of **BI 689648** and Comparator Compounds in Cynomolgus Monkey Adrenal Homogenates

Compound	Aldosterone Synthase (CYP11B2) IC50 (nM)	Cortisol Synthase (CYP11B1) IC50 (nM)	Selectivity Factor (CYP11B1/CYP11B 2)
BI 689648	2.1	310	149
FAD286	2.5	94	38
LCI699	10	80	8

Data sourced from Weldon SM, et al. (2016)[3][4].

Table 2: In Vivo Pharmacokinetic and Efficacy Data for BI 689648 in Cynomolgus Monkeys



Parameter	Value	Conditions
Oral Dose	5 mg/kg	Single administration
Peak Plasma Concentration (Cmax)	~500 nM	-
In Vivo Aldosterone EC50	2 nM	ACTH-challenge model

Data sourced from Weldon SM, et al. (2016)[1][2][4].

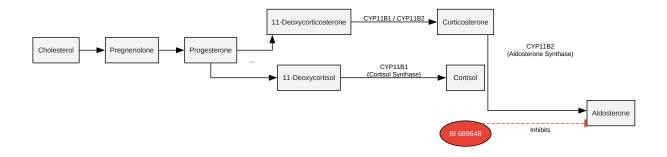
Experimental Protocols

- 1. In Vitro Aldosterone and Cortisol Synthase Inhibition Assay
- Objective: To determine the in vitro IC50 values of test compounds against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).
- · Methodology:
 - Prepare adrenal gland homogenates from cynomolgus monkeys.
 - Dispense serial dilutions of **BI 689648** or other test compounds into a 96-well plate.
 - Add a mixture of the concentrated adrenal homogenate and the respective enzyme substrate to the wells.
 - Incubate the plates to allow the enzymatic reaction to proceed.
 - Terminate the reaction and quantify the production of aldosterone and cortisol using a suitable analytical method (e.g., LC-MS/MS).
 - Calculate the IC50 values by fitting the data to a dose-response curve[4].
- 2. In Vivo ACTH-Challenge Model in Cynomolgus Monkeys
- Objective: To evaluate the in vivo efficacy and selectivity of aldosterone synthase inhibitors.
- Methodology:



- Use conscious, healthy male cynomolgus monkeys.
- Administer the test compound (e.g., BI 689648) or vehicle control orally.
- At the time of predicted maximum plasma concentration (Tmax) of the compound, administer an intravenous (IV) bolus of adrenocorticotropic hormone (ACTH) to stimulate steroidogenesis.
- Collect blood samples approximately 15 minutes after the ACTH challenge, which is the time of maximal aldosterone and cortisol production[4][5].
- Analyze plasma concentrations of the test compound, aldosterone, and cortisol.
- Derive in vivo effective concentration (EC) values for aldosterone and cortisol by curvefitting the data from multiple dose groups[4][5].

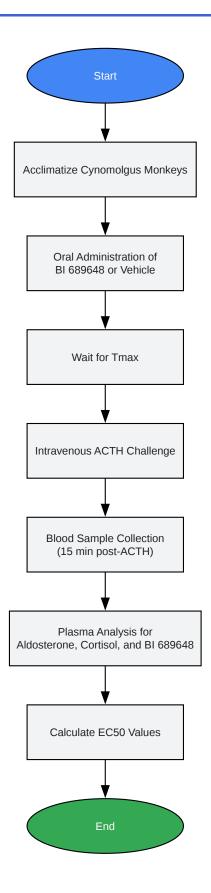
Visualizations



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Caption: Simplified steroidogenesis pathway showing the inhibitory action of **BI 689648** on aldosterone synthase (CYP11B2).





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Caption: Workflow for the in vivo ACTH-challenge experiment in cynomolgus monkeys.



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